molecular formula C10H13N3S B13287227 5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine

5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13287227
M. Wt: 207.30 g/mol
InChI Key: JCVZOICUQZQLCI-UHFFFAOYSA-N
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Description

5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and thiophene rings. These types of compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the pyrazole ring.

    Substitution: Both the pyrazole and thiophene rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Halogenated derivatives of both the pyrazole and thiophene rings.

Scientific Research Applications

5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in the inflammatory response . The exact molecular targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine is unique due to its combined pyrazole and thiophene rings, which confer a diverse range of biological activities. This dual-ring structure makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

5-methyl-1-(2-thiophen-2-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-8-7-10(11)12-13(8)5-4-9-3-2-6-14-9/h2-3,6-7H,4-5H2,1H3,(H2,11,12)

InChI Key

JCVZOICUQZQLCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC2=CC=CS2)N

Origin of Product

United States

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